molecular formula C11H20O2S B15181404 Dihydro-5-(butylthio)-5-propyl-2(3H)-furanone CAS No. 120388-35-4

Dihydro-5-(butylthio)-5-propyl-2(3H)-furanone

Cat. No.: B15181404
CAS No.: 120388-35-4
M. Wt: 216.34 g/mol
InChI Key: FBPHPJSLOHKFCP-UHFFFAOYSA-N
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Description

Dihydro-5-(butylthio)-5-propyl-2(3H)-furanone is an organic compound belonging to the furanone family Furanones are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dihydro-5-(butylthio)-5-propyl-2(3H)-furanone typically involves the reaction of a furanone precursor with butylthiol and propyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: Dihydro-5-(butylthio)-5-propyl-2(3H)-furanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the furanone ring to a more saturated form, altering its chemical properties.

    Substitution: The butylthio and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced furanones, and various substituted derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

Dihydro-5-(butylthio)-5-propyl-2(3H)-furanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development. It has potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of dihydro-5-(butylthio)-5-propyl-2(3H)-furanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Dihydro-5-(butylthio)-5-propyl-2(3H)-furanone can be compared with other furanone derivatives, such as:

    Dihydro-5-(methylthio)-5-propyl-2(3H)-furanone: Similar structure but with a methylthio group instead of a butylthio group.

    Dihydro-5-(butylthio)-5-ethyl-2(3H)-furanone: Similar structure but with an ethyl group instead of a propyl group.

    Dihydro-5-(butylthio)-5-methyl-2(3H)-furanone: Similar structure but with a methyl group instead of a propyl group.

The uniqueness of this compound lies in its specific combination of butylthio and propyl groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

120388-35-4

Molecular Formula

C11H20O2S

Molecular Weight

216.34 g/mol

IUPAC Name

5-butylsulfanyl-5-propyloxolan-2-one

InChI

InChI=1S/C11H20O2S/c1-3-5-9-14-11(7-4-2)8-6-10(12)13-11/h3-9H2,1-2H3

InChI Key

FBPHPJSLOHKFCP-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1(CCC(=O)O1)CCC

Origin of Product

United States

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